AC-Phe-gly-pna

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

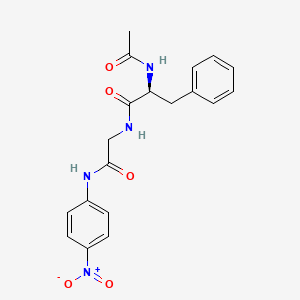

AC-Phe-gly-pna, also known as this compound, is a useful research compound. Its molecular formula is C19H20N4O5 and its molecular weight is 384.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

5-Acetyloxindole is an organic compound that has garnered attention in various fields of scientific research due to its potential applications in medicinal chemistry and pharmacology. This article explores the diverse applications of 5-Acetyloxindole, supported by comprehensive data tables and documented case studies.

Chemical Properties and Structure

5-Acetyloxindole, with the molecular formula C_10H_9NO_2, is characterized by its oxindole structure, which is a bicyclic compound containing an indole and a carbonyl group. The presence of the acetyl group at the 5-position enhances its reactivity and biological activity.

Anticancer Activity

5-Acetyloxindole has shown significant potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-Acetyloxindole exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. It appears to exert protective effects against oxidative stress-induced neuronal death.

Data Table: Neuroprotective Effects of 5-Acetyloxindole

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| A | In vitro neuronal cell line | Reduced oxidative stress markers | |

| B | Animal model of Parkinson's | Improved motor function |

Anti-inflammatory Properties

5-Acetyloxindole has also been recognized for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

Research published in Phytotherapy Research reported that 5-Acetyloxindole significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in managing chronic inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of 5-Acetyloxindole have been explored against various pathogens, including bacteria and fungi. Its efficacy may be attributed to its ability to disrupt microbial cell membranes.

Data Table: Antimicrobial Activity of 5-Acetyloxindole

Potential in Drug Design

The unique structural features of 5-Acetyloxindole make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance potency and selectivity for various biological targets.

Case Study:

A recent study focused on synthesizing new derivatives of 5-Acetyloxindole with improved activity against specific cancer targets, leading to the identification of several promising candidates for further development .

Propiedades

Fórmula molecular |

C19H20N4O5 |

|---|---|

Peso molecular |

384.4 g/mol |

Nombre IUPAC |

(2S)-2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide |

InChI |

InChI=1S/C19H20N4O5/c1-13(24)21-17(11-14-5-3-2-4-6-14)19(26)20-12-18(25)22-15-7-9-16(10-8-15)23(27)28/h2-10,17H,11-12H2,1H3,(H,20,26)(H,21,24)(H,22,25)/t17-/m0/s1 |

Clave InChI |

NCQTWSDYMRWNMC-KRWDZBQOSA-N |

SMILES isomérico |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Secuencia |

FG |

Sinónimos |

N-acetylphenylalanylglycine 4-nitroanilide N-acetylphenylalanylglycine 4-nitroanilide, D-Phe isomer NAcPhe-Gly-4-NA |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.